molecular formula C18H26N2O4 B1306223 tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate CAS No. 844891-11-8

tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate

Cat. No. B1306223
M. Wt: 334.4 g/mol
InChI Key: FVMXNXMOUWFRMQ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential use in various therapeutic areas, including antibacterial, antifungal, and anthelmintic applications. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including protection/deprotection strategies, amination, and condensation reactions. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves characterizations by FT-IR, NMR, and LCMS, followed by X-ray diffraction analysis to confirm the structures . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate uses a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using X-ray crystallography, which provides detailed information about the conformation and crystal packing of the molecules. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and the molecule features intermolecular hydrogen bonds that link the molecules into chains . The molecular structure can significantly influence the biological activity and pharmacokinetic properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, substitution, and amination. These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The ability to perform such reactions allows for the generation of a diverse array of piperazine-based compounds for further biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are often determined using spectroscopic methods and elemental analysis. For instance, the synthesis and characterization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provide typical bond lengths and angles, which are essential for understanding the reactivity and interaction of the compound with biological targets . The physical properties can also affect the compound's formulation and delivery as a potential therapeutic agent.

Scientific Research Applications

Synthesis Techniques

Tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized using spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS. These compounds were further confirmed by single crystal X-ray diffraction analysis (Kulkarni et al., 2016).

Chemical Properties and Structure

The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape, while tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is L-shaped. The crystal structure of these compounds exhibits significant intermolecular interactions, leading to a two-dimensional structure. This aspect was thoroughly analyzed using Hirshfeld surface analysis and fingerprint plots (Kulkarni et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H318 . This suggests that the compound can cause severe skin burns and eye damage.

properties

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-14-5-7-15(8-6-14)16(21)23-4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMXNXMOUWFRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383740
Record name tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate

CAS RN

844891-11-8
Record name 1,1-Dimethylethyl 4-[[4-(methoxycarbonyl)phenyl]methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Xing, G Gong, X Chen, X Chen - Chemical and Pharmaceutical …, 2023 - jstage.jst.go.jp
Histone deacetylases (HDACs) are important targets in cancer treatment, and the development of selective and broad-spectrum HDACs inhibitors (HDACis) is urgent. In this research, a …
Number of citations: 2 www.jstage.jst.go.jp
V Vinayagam, TV Hajay Kumar, R Nune… - The Journal of …, 2023 - ACS Publications
We report a one-step procedure to selectively reduce secondary and tert-amides to their corresponding amine derivatives in the presence of an ester. This was achieved via the …
Number of citations: 1 pubs.acs.org

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